-BrPTA is a crucial component in the cleavable cross-linker disuccinimidyl suberate (DSS), which plays a vital role in proteomics research. DSS covalently binds to primary amines present in protein molecules, enabling the identification and characterization of protein-protein interactions and protein complexes. This technique, known as cross-linking mass spectrometry (XL-MS), has revolutionized the understanding of protein function and cellular networks.
2-BrPTA serves as a valuable starting material and intermediate in various organic synthesis reactions []. Its unique chemical structure, featuring a combination of a carboxylic acid group and a bromine atom, allows for diverse transformations. Researchers utilize 2-BrPTA in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals [, ].
2-Bromoterephthalic acid is an aromatic carboxylic acid characterized by the presence of a bromine atom at the second position relative to two carboxylic acid groups on the terephthalic acid backbone. Its chemical formula is C₈H₅BrO₄, and it has a molecular weight of 245.03 g/mol. This compound appears as a white crystalline solid at room temperature and is notable for its polar nature due to the electron-withdrawing bromine atom and the electron-donating carboxyl groups . The unique structure of 2-bromoterephthalic acid contributes to its reactivity and potential applications in various fields, including organic synthesis and proteomics research.
The primary synthesis method for 2-bromoterephthalic acid involves:
Other synthetic routes may involve modifications of existing compounds or alternative halogenation methods, but these are less common.
2-Bromoterephthalic acid finds applications across various domains:
Studies have shown that 2-bromoterephthalic acid interacts with various enzymes and proteins, particularly in proteomic applications. Its ability to form covalent bonds with primary amines enhances its utility in understanding protein-protein interactions through cross-linking mass spectrometry techniques . The compound's polar nature also influences its solubility and interaction profiles in biological systems.
Several compounds share structural similarities with 2-bromoterephthalic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Terephthalic Acid | Two carboxylic groups without halogen | Lacks bromine, making it less reactive |
3-Bromoterephthalic Acid | Bromine at the third position | Different reactivity pattern compared to 2-bromoterephthalic acid |
4-Bromoterephthalic Acid | Bromine at the fourth position | Exhibits different sterics and electronic effects |
Bromobenzoic Acid | One carboxylic group and one bromine | Simpler structure with less functional diversity |
2-Bromoterephthalic acid stands out due to its dual carboxylic functionalities combined with the electron-withdrawing effect of bromine at a specific position on the aromatic ring, which significantly influences its chemical reactivity and applications compared to these similar compounds.
Acute Toxic;Irritant